molecular formula C5H6BrN3O2 B6597980 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole CAS No. 89607-17-0

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B6597980
CAS No.: 89607-17-0
M. Wt: 220.02 g/mol
InChI Key: RTXKNQIPFOHRQE-UHFFFAOYSA-N
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Description

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it has been observed to affect the expression of genes involved in metabolic and stress response pathways, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, leading to therapeutic outcomes . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings .

Metabolic Pathways

1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites . For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . The distribution of the compound within tissues also influences its overall biological effects, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

Preparation Methods

Chemical Reactions Analysis

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution at the bromine position can introduce various functional groups .

Scientific Research Applications

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

The presence of both bromine and nitro groups in this compound makes it unique, offering a combination of reactivity and potential biological activity that is distinct from its analogs.

Properties

IUPAC Name

3-bromo-1,5-dimethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXKNQIPFOHRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389130
Record name 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-17-0
Record name 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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